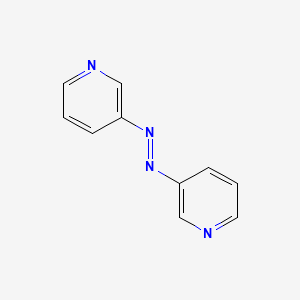

吡啶,3,3'-偶氮双-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine, 3,3'-azobis- is a chemical compound commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. Pyridine, 3,3'-azobis- is a free radical initiator that is widely used in polymerization reactions, as well as in the synthesis of organic compounds.

科学研究应用

Application in Polymer Chemistry

Scientific Field

Summary of the Application

3-Azopyridine is used as a smart photo- and chemo-responsive substituent for polymers and supramolecular assemblies . It has the remarkable ability to undergo repeatedly and in 100% yield reversible trans-to-cis photoisomerization .

Methods of Application

The photoisomerization of polymer-tethered azopyridine is carried out in aqueous media . This process benefits from the fast thermal cis-to-trans relaxation characteristics of azopyridinium or H-bonded azopyridine .

Results or Outcomes

The photoisomerization of azopyridine affects the thermoresponsive properties of azopyridine-tethered heat-sensitive polymers . This makes azopyridine a highly versatile actuator when designing photo/multiresponsive polymeric materials .

Application in Supramolecular Assembly

Scientific Field

Summary of the Application

Azopyridine derivatives are used in the formation of supramolecular assemblies . They combine the photoresponsive feature of azobenzene groups and the supramolecular function of pyridyl moieties in one molecule .

Methods of Application

The photochemical and photophysical properties of azopyridine derivatives are utilized in supramolecular states through hydrogen/halogen bonding, coordination interactions, and quaternization reactions .

Results or Outcomes

The unique features of azopyridine provide pH-responsiveness and hydrogen/halogen/coordination binding sites in the same chromophore . This paves a new way to prepare multi-functional responsive materials through non-covalent interactions and reversible chemical reactions .

属性

IUPAC Name |

dipyridin-3-yldiazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKROEKFLSMDUSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=NC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 3,3'-azobis- | |

CAS RN |

2633-01-4 |

Source

|

| Record name | 3-Azopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)

![3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid](/img/structure/B1219193.png)

![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)

![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)

![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)